2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O/c25-16(11-24-15-4-2-1-3-14(15)20-22-24)18-9-12-10-23(21-19-12)13-5-7-17-8-6-13/h1-8,10H,9,11H2,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXCHBIDOOQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a hybrid molecule that incorporates the bioactive motifs of benzotriazole and triazole. This article explores its biological activity, focusing on antimicrobial, antifungal, antiviral, and anticancer properties.
Structural Overview
The compound can be described by the following structural formula:
This structure features a benzotriazole moiety linked to a pyridine-substituted triazole, which enhances its potential biological activity through synergistic effects.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related compounds, derivatives of benzotriazole demonstrated notable efficacy against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL for certain derivatives .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-(...)-acetamide | E. coli | 20 |
| 2-(...)-acetamide | S. aureus | 25 |
Antifungal Properties
The antifungal activity of triazole compounds is well-documented. The hybrid nature of this compound may enhance its antifungal properties. In studies assessing related benzotriazole compounds, MIC values against Candida albicans were reported as low as 12.5 μg/mL for some derivatives .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| 2-(...)-acetamide | C. albicans | 15 |
| 2-(...)-acetamide | Aspergillus niger | 18 |
Antiviral Activity
Triazoles have also been investigated for their antiviral properties. The compound's structural features suggest possible activity against viral pathogens. A study indicated that similar triazole-containing compounds exhibited antiviral effects against influenza viruses, with IC50 values in the micromolar range . The specific antiviral efficacy of this compound remains to be fully characterized but presents a promising area for further research.
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit tumor cell proliferation has been observed in various cancer cell lines. For instance, compounds containing benzotriazole and triazole moieties showed IC50 values below 10 μM against breast cancer cells in vitro .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8 |
| HeLa (Cervical Cancer) | 9 |
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of benzotriazole derivatives were synthesized and evaluated for their antimicrobial activities using standard methods such as the cup plate diffusion method. Compounds with bulky hydrophobic groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : In vitro studies demonstrated that triazole-containing hybrids could induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was confirmed through flow cytometry analysis .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications on the triazole ring significantly impact biological activity. Electron-withdrawing groups on the benzotriazole moiety enhanced antifungal activity against Candida spp. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis yields, and biological activities of analogous compounds:
*Assumed based on analogous synthesis protocols.
Key Observations
Bioactivity Trends :
- Pyridyl and imidazolyl substituents (e.g., compound 21) correlate with strong enzyme inhibition, likely due to enhanced target binding via π-π interactions and hydrogen bonding .
- Nitrophenyl-triazole derivatives (e.g., 6p) exhibit superior quorum-sensing inhibition, attributed to electron-withdrawing groups enhancing membrane permeability .
- The target compound’s pyridin-4-yl triazole group may improve solubility and CNS penetration compared to phenyl or thienyl analogues.
Synthetic Efficiency :
- Compounds with simpler substituents (e.g., 65) are synthesized in higher yields (~75–85%), while triazole-linked derivatives (e.g., 6p) require multistep routes, reducing yields to 45–68% .
- The target compound’s synthesis likely mirrors ’s protocols, involving T3P-mediated coupling and chromatographic purification .
Pharmacological Potential: Anti-inflammatory analogues (e.g., compound 49) reduce paw edema by 62% at 50 mg/kg, suggesting the target compound’s benzotriazole core may confer similar activity . Pyridyl-triazole motifs (as in the target compound) are underrepresented in antimicrobial studies but show promise in antiviral contexts (e.g., compound 22) .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves click chemistry , specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the 1,2,3-triazole core. Key steps include:
- Reacting an azide-containing precursor (e.g., 2-azido-N-phenylacetamide) with a terminal alkyne (e.g., pyridinyl-propargyl derivatives) under Cu(I) catalysis .
- Optimizing reaction conditions (e.g., solvent: DMF/H2O, catalyst: CuSO4/sodium ascorbate) to enhance regioselectivity toward the 1,4-triazole isomer .
- Final purification via recrystallization or chromatography to isolate the acetamide derivative .
Q. What spectroscopic techniques confirm the compound’s structure?
- 1H/13C NMR : Assign peaks for triazole protons (~7.5–8.5 ppm) and pyridine/benzotriazole aromatic systems .
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm<sup>-1</sup>) and triazole/pyridine ring vibrations .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .
- Elemental Analysis : Cross-check calculated vs. experimental C, H, N percentages to confirm purity .
Q. What are the key challenges in synthesizing this compound?
- Regioselectivity : Ensuring the 1,4-triazole isomer dominates over 1,5-isomers during CuAAC .
- Steric Hindrance : Managing bulky substituents (e.g., pyridinyl and benzotriazolyl groups) during coupling reactions .
- Purification : Separating byproducts via column chromatography or TLC due to similar polarities .
Advanced Questions
Q. How can researchers optimize synthesis yield?
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent ratio, temperature) to identify optimal conditions .
- Flow Chemistry : Improve reaction control and scalability using continuous-flow systems for CuAAC .
- Microwave Assistance : Reduce reaction time and enhance regioselectivity via microwave irradiation .
Q. How to address discrepancies in spectroscopic data?
- Purity Checks : Use TLC (e.g., silica gel, ethyl acetate/hexane eluent) to detect impurities .
- Deuterated Solvents : Re-run NMR in DMSO-d6 or CDCl3 to resolve overlapping peaks .
- Comparative Analysis : Cross-reference with published spectra of analogous triazole-acetamide hybrids .
Q. What computational methods predict biological activity?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., enzymes, receptors). For example, docking studies reveal binding poses of triazole derivatives in active sites .
- PASS Program : Predict bioactivity (e.g., antimicrobial, anticancer) based on structural descriptors .
- MD Simulations : Validate binding stability over time (e.g., 100 ns simulations in GROMACS) .
Q. How to design derivatives for improved bioactivity?
- SAR Studies : Modify substituents on the pyridine (e.g., electron-withdrawing groups) or benzotriazole (e.g., halogenation) to enhance target affinity .
- Hybrid Scaffolds : Incorporate pharmacophores like thiazole or morpholine (e.g., from and ) to diversify interactions .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
Q. How to validate target interactions experimentally?
- In Vitro Assays : Measure IC50 values against enzymes (e.g., kinases) or microbial strains .
- SPR/BLI : Quantify binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry .
- X-ray Crystallography : Resolve co-crystal structures to confirm docking predictions .
Data Contradiction Analysis
Q. How to resolve conflicting biological activity data across studies?
- Assay Standardization : Ensure consistent protocols (e.g., cell lines, incubation times) between labs .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., triazole-thiazole hybrids in ) to identify trends .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
Q. Why do computational and experimental binding data diverge?
- Solvent Effects : Simulations often omit solvation/entropic contributions; use explicit solvent models .
- Protein Flexibility : Docking assumes rigid targets; employ ensemble docking to account for conformational changes .
- Experimental Variability : Replicate assays to confirm reproducibility (e.g., triplicate runs with controls) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
